Bienvenue dans la boutique en ligne BenchChem!

3-(Benzylamino)cyclobutane-1-carboxylic acid

GABA analog pharmacology stereochemistry-activity relationships conformational restriction

trans-3-(Benzylamino)cyclobutane-1-carboxylic acid (CAS 1274904-54-9) is a conformationally restricted, non-planar γ-amino acid derivative that combines a cyclobutane ring scaffold with a benzylamino substituent and a carboxylic acid functionality. This stereochemically defined trans-(1r,3r) isomer provides a defined vector geometry that is distinct from its cis isomer and regioisomeric 1-substituted analogs, making it a key building block in fragment-based drug discovery (FBDD) programs that prioritize three-dimensional (3D) scaffolds over flat, aromatic-rich libraries.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 1274904-54-9
Cat. No. B2977142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)cyclobutane-1-carboxylic acid
CAS1274904-54-9
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC1C(CC1NCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
InChIKeyAEZROTIRNKHKAU-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-(Benzylamino)cyclobutane-1-carboxylic acid (CAS 1274904-54-9): A Conformationally Constrained 3D Fragment for Fragment-Based Drug Discovery


trans-3-(Benzylamino)cyclobutane-1-carboxylic acid (CAS 1274904-54-9) is a conformationally restricted, non-planar γ-amino acid derivative that combines a cyclobutane ring scaffold with a benzylamino substituent and a carboxylic acid functionality [1]. This stereochemically defined trans-(1r,3r) isomer provides a defined vector geometry that is distinct from its cis isomer and regioisomeric 1-substituted analogs, making it a key building block in fragment-based drug discovery (FBDD) programs that prioritize three-dimensional (3D) scaffolds over flat, aromatic-rich libraries [2]. The compound exhibits a molecular formula of C12H15NO2, a molecular weight of 205.25 g/mol, and is commercially available in both free base (CAS 1274904-54-9) and TFA salt (CAS 1523617-97-1) forms with purities typically ≥95% .

Why trans-3-(Benzylamino)cyclobutane-1-carboxylic acid Cannot Be Replaced by Generic Cyclobutane Amino Acid Analogs


Simple substitution of trans-3-(benzylamino)cyclobutane-1-carboxylic acid with in-class cyclobutane amino acid analogs is not chemically or pharmacologically equivalent due to three critical differentiation vectors: (1) stereochemistry at the 3-position directly determines the spatial orientation of the benzylamino and carboxyl groups, which in GABAergic analogs has been shown to produce divergent pharmacological profiles between cis and trans isomers, with the cis isomer of 3-aminocyclobutane-1-carboxylic acid displaying weak-to-moderate GABA-like activity while the trans isomer was less effective across all four assays tested [1]; (2) regioisomeric substitution at the 1-position (e.g., 1-(benzylamino)cyclobutane-1-carboxylic acid, CAS 1250495-98-7) produces a geminal arrangement that fundamentally alters hydrogen-bonding geometry and scaffold growth vectors ; (3) the salt form (free base vs. TFA salt vs. hydrochloride) significantly impacts solubility, handling, and compatibility with downstream coupling reactions . These differences mean that procurement decisions cannot rely on simple in-class substitution without risking altered biological activity, synthetic tractability, or physicochemical properties.

Quantitative Differentiation Evidence for trans-3-(Benzylamino)cyclobutane-1-carboxylic acid vs. Closest Analogs


Stereochemical Differentiation: trans-(1r,3r) vs. cis-(1s,3s) Isomer Pharmacology (GABAergic Activity Class-Level Inference)

For cyclobutane-based γ-aminobutyric acid (GABA) analogs, the stereochemistry at the 3-position profoundly influences biological activity. In the prototypical pair of 3-aminocyclobutane-1-carboxylic acid isomers, the cis isomer displayed weak-to-moderate GABA-like activity across four assays: (1) inhibition of GABA uptake in rat brain minislices, (2) inhibition of sodium-independent binding of GABA to rat brain membranes, (3) substrate activity for GABA aminotransferase, and (4) depression of firing rate of cat spinal neurons in vivo. The trans isomer was less effective on all four assays [1]. While these data are for the unsubstituted 3-amino analogs, the identical cyclobutane scaffold and stereochemical determinants strongly predict that the trans-(1r,3r) configuration of 3-(benzylamino)cyclobutane-1-carboxylic acid will exhibit a pharmacological profile distinct from its cis-(1s,3s) isomer (CAS 1274891-82-5), making stereochemical identity a critical procurement specification for GABA-targeted research [1].

GABA analog pharmacology stereochemistry-activity relationships conformational restriction

Regioisomeric Differentiation: 3-(Benzylamino) vs. 1-(Benzylamino) Substitution Pattern Determines Scaffold Growth Vector Geometry

The position of the benzylamino substituent on the cyclobutane ring fundamentally alters the three-dimensional exit vector geometry available for fragment elaboration. In 3-(benzylamino)cyclobutane-1-carboxylic acid (CAS 1274904-54-9), the amino and carboxyl groups occupy 1,3-positions on the cyclobutane ring, providing a defined ~109° angle between the two functional group vectors. In contrast, 1-(benzylamino)cyclobutane-1-carboxylic acid (CAS 1250495-98-7) places both the benzylamino and carboxyl groups at the geminal 1-position [1], resulting in a fundamentally different spatial orientation that alters hydrogen-bond donor/acceptor geometry and limits synthetic diversification strategies [2]. The 3-position substitution pattern has been specifically utilized in the design of 3D cyclobutane fragment libraries where cis and trans ring isomers were generated to maximize shape diversity, with cyclobutane fragments showing favorable three-dimensional character compared to planar aromatic fragments [2].

fragment-based drug discovery scaffold growth vectors regioisomeric differentiation

Salt Form Selection: TFA Salt (CAS 1523617-97-1) vs. Free Base (CAS 1274904-54-9) Impacts Solubility and Downstream Chemistry Compatibility

The target compound is commercially available in two distinct physical forms: the free base (CAS 1274904-54-9, trans-3-(benzylamino)cyclobutane-1-carboxylic acid) and the TFA salt (CAS 1523617-97-1, trans-3-(benzylamino)cyclobutanecarboxylic acid compound with 2,2,2-trifluoroacetic acid 1:1) [1]. The TFA salt form offers enhanced solubility and handling properties compared to the free base [1], which is particularly advantageous for aqueous biochemical assays and solution-phase chemistry. However, the TFA counterion can interfere with certain coupling reactions (e.g., amide bond formation) and biological assays, making the free base preferable for applications requiring neutral pH conditions or direct coupling without pre-neutralization. The free base is available at ≥97% purity from vendors such as AKSci (Catalog 7782EJ) , while the TFA salt is available at ≥98% purity from MolCore .

salt form selection solubility enhancement synthetic chemistry compatibility

Physicochemical Property Differentiation: 3D Character (Fsp3) and Lipophilicity (LogP) vs. Common Amino Acid Building Blocks

trans-3-(Benzylamino)cyclobutane-1-carboxylic acid exhibits a calculated LogP of -0.81, a polar surface area (PSA) of 49 Ų, and an Fsp3 (fraction of sp3-hybridized carbons) of 0.416 [1], positioning it within the Rule-of-Three (RO3) property space preferred for fragment-based screening (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [2]. The Fsp3 value of 0.416 reflects the saturated cyclobutane ring contribution and indicates significantly higher three-dimensional character than planar, aromatic-rich fragments commonly found in traditional screening libraries. The cyclobutane scaffold was specifically identified as an underrepresented yet attractive 3D scaffold, and the library containing cis and trans cyclobutane isomers showed favorable shape and physicochemical properties against existing synthetic 3D fragment libraries when analyzed by Principal Moment of Inertia (PMI) analysis [2].

physicochemical properties Fsp3 three-dimensionality fragment library design

Enantioselective Synthetic Access: Organocatalytic Route to α-(Benzylamino)cyclobutanones as Precursors

An organocatalytic enantioselective synthesis of α-(benzylamino)cyclobutanones has been established via a tandem condensation/intramolecular rearrangement/proton transfer reaction starting from racemic α-hydroxycyclobutanone and benzylamines, affording products in good to high yields with moderate to high enantioselectivities [1]. This methodology provides strategic access to enantioenriched cyclobutane building blocks that can be further elaborated to 3-(benzylamino)cyclobutane-1-carboxylic acid derivatives. In contrast, the synthesis of 1-(benzylamino)cyclobutane-1-carboxylic acid regioisomers typically proceeds via different routes (e.g., Strecker-type chemistry on cyclobutanone), and the stereochemical outcomes differ substantially due to the geminal vs. vicinal substitution pattern . The availability of catalytic enantioselective methodology specifically targeting the α-(benzylamino)cyclobutanone scaffold provides a synthetic advantage for accessing stereochemically pure 3-substituted cyclobutane amino acids over 1-substituted analogs.

enantioselective synthesis organocatalysis cyclobutanone intermediates

Commercial Availability and Purity Benchmarking: trans Isomer Free Base vs. cis Isomer Availability Landscape

Commercial availability data reveals that trans-3-(benzylamino)cyclobutane-1-carboxylic acid (free base, CAS 1274904-54-9) is stocked by multiple vendors with a purity specification of ≥97% (AKSci Catalog 7782EJ) , and at 95% purity by CheMenu (Catalog CM106372) . The cis isomer (CAS 1274891-82-5) is less widely stocked as the free base, with primary commercial availability through BLD Pharmatech and specialty suppliers, often with longer lead times [1]. The TFA salt forms of both isomers (trans: CAS 1523617-97-1; cis: CAS 1523571-21-2) are available at ≥98% purity . For procurement planning, the trans isomer free base provides the most straightforward access route with multiple vendor options and competitive purity specifications, while the cis isomer typically requires sourcing from fewer suppliers, potentially impacting lead time and price stability.

commercial availability purity specification procurement benchmarking

Optimal Research Applications for trans-3-(Benzylamino)cyclobutane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Non-Planar, Three-Dimensional Scaffolds

trans-3-(Benzylamino)cyclobutane-1-carboxylic acid is specifically suited for FBDD campaigns that prioritize 3D fragment diversity over traditional planar, aromatic-rich libraries. With an Fsp3 of 0.416 and compliance with the expanded Rule of Three (RO3), this compound provides the three-dimensional character and synthetic growth vectors identified as critical for targeting challenging protein classes [1]. The cyclobutane scaffold was specifically validated in a 33-compound fragment library where cis and trans isomers were used to maximize shape diversity, with favorable PMI analysis results compared to existing synthetic 3D fragment libraries [1]. Researchers should prioritize the trans isomer when defined vector geometry and synthetic tractability for fragment elaboration are required.

Conformationally Constrained GABA Analog Research Requiring Stereochemically Defined trans Configuration

For neuroscience programs investigating GABAergic mechanisms, the trans-(1r,3r) stereochemistry of this compound provides a conformationally constrained scaffold with a pharmacological profile predicted to differ from the cis isomer. In the parent 3-aminocyclobutane-1-carboxylic acid series, the trans isomer showed consistently reduced activity compared to cis across GABA uptake, receptor binding, enzyme substrate, and in vivo neuronal depression assays [2]. This stereochemistry-dependent pharmacology makes trans-3-(benzylamino)cyclobutane-1-carboxylic acid a valuable tool compound for probing the conformational requirements of GABA-binding sites and transporters, where the benzyl substituent adds additional steric bulk and potential π-stacking interactions beyond the parent 3-amino scaffold.

Synthetic Chemistry Applications Requiring Enantioselective Access to 3-Substituted Cyclobutane Building Blocks

Medicinal chemistry programs requiring stereochemically pure cyclobutane amino acid building blocks benefit from the established organocatalytic enantioselective synthetic route to α-(benzylamino)cyclobutanones, which serve as direct precursors to 3-(benzylamino)cyclobutane-1-carboxylic acid derivatives [3]. This catalytic asymmetric methodology provides access to enantioenriched material with moderate to high enantioselectivities, offering a synthetic advantage over 1-substituted cyclobutane amino acid analogs for which no equivalent catalytic asymmetric methodology has been reported [3]. The free base form (CAS 1274904-54-9, ≥97% purity) is recommended for direct synthetic coupling applications without the need for counterion neutralization.

Aqueous Biochemical Assays and Biophysical Screening Where Enhanced Solubility Is Critical

For biochemical and biophysical screening applications (e.g., surface plasmon resonance, isothermal titration calorimetry, NMR-based fragment screening), the TFA salt form (CAS 1523617-97-1, ≥98% purity) provides enhanced aqueous solubility and handling properties compared to the free base [4]. This is particularly relevant for high-concentration fragment soaking experiments in crystallography or solution-phase NMR screening where compound solubility can be a limiting factor. Researchers should note that TFA counterion presence must be accounted for in downstream数据分析 and may require buffer exchange or neutralization steps prior to certain biochemical assays.

Quote Request

Request a Quote for 3-(Benzylamino)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.